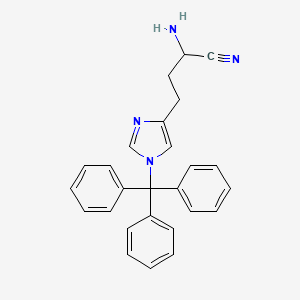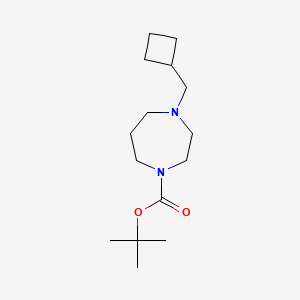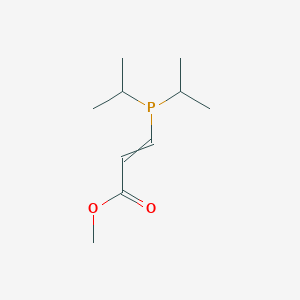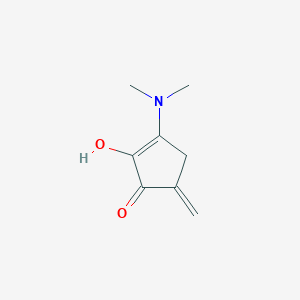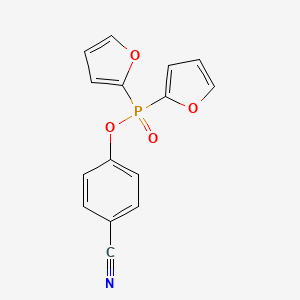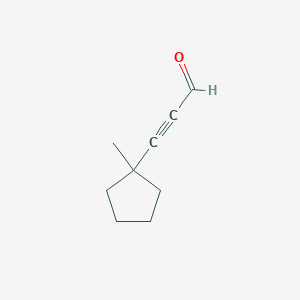
3-(1-Methylcyclopentyl)prop-2-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylcyclopentyl)prop-2-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. This compound is notable for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and a propynal chain. It is a colorless liquid with a distinct chemical reactivity due to its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)prop-2-ynal typically involves the reaction of 1-methylcyclopentyl acetylene with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the alkyne-aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylcyclopentyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The alkyne and aldehyde groups can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylcyclopentyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Methylcyclopentyl)prop-2-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions are mediated through specific molecular pathways, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-ynal: A simpler alkyne-aldehyde compound with similar reactivity.
1-Methylcyclopentyl acetylene: Lacks the aldehyde group but shares the cyclopentyl structure.
Propiolaldehyde: Another alkyne-aldehyde compound with a simpler structure.
Uniqueness
3-(1-Methylcyclopentyl)prop-2-ynal is unique due to its combination of a cyclopentyl ring, a methyl group, and an alkyne-aldehyde chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-(1-methylcyclopentyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O/c1-9(7-4-8-10)5-2-3-6-9/h8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
MWTPCXROIHJCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)



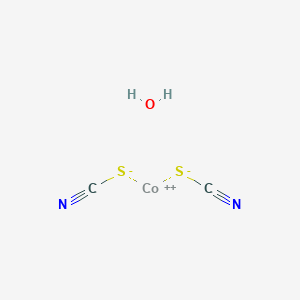
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
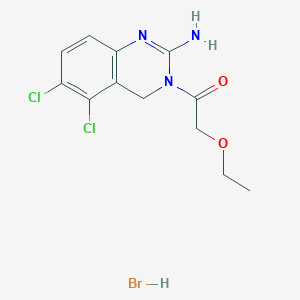
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
